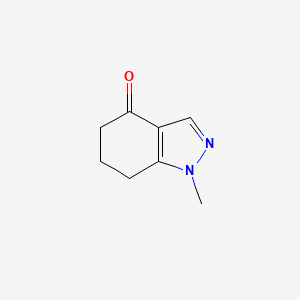

1-Methyl-6,7-dihydro-1H-indazol-4(5H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-6,7-dihydro-5H-indazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-10-7-3-2-4-8(11)6(7)5-9-10/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWZFWKUHDMFIAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=N1)C(=O)CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377565 | |

| Record name | 1-Methyl-1,5,6,7-tetrahydro-4H-indazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85302-16-5 | |

| Record name | 1-Methyl-1,5,6,7-tetrahydro-4H-indazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Methyl-6,7-dihydro-1H-indazol-4(5H)-one

This guide provides a comprehensive overview and a detailed protocol for the synthesis of 1-Methyl-6,7-dihydro-1H-indazol-4(5H)-one, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The synthesis is based on established chemical transformations, primarily the reaction of a functionalized cyclohexanedione with methylhydrazine.

Introduction to Synthetic Strategy

The core structure of this compound is a bicyclic system containing a pyrazole ring fused to a cyclohexanone ring. A common and effective method for constructing such tetrahydroindazolone systems involves the cyclocondensation of a 1,3-dicarbonyl compound, or a derivative thereof, with a substituted hydrazine.[1][2][3]

The protocol detailed here follows a two-step synthetic route. The first step involves the formation of an enaminone intermediate from 1,3-cyclohexanedione. The second step is the crucial cyclization reaction of this intermediate with methylhydrazine to yield the final product. This specific pathway has been documented as a reliable method for the synthesis of N-methylated tetrahydroindazolones.[4]

Proposed Synthesis Pathway

The synthesis proceeds via two key steps:

-

Step 1: Formation of 2-((dimethylamino)methylene)cyclohexane-1,3-dione. 1,3-Cyclohexanedione is reacted with N,N-dimethylformamide dimethylacetal (DMF-DMA) to form a vinylogous amide (enaminone). This reaction activates the C2 position of the cyclohexanedione and prepares it for cyclization.

-

Step 2: Cyclization with Methylhydrazine. The enaminone intermediate is then reacted with methylhydrazine. The hydrazine undergoes a condensation reaction, followed by cyclization and elimination of dimethylamine, to form the stable this compound.[4]

Experimental Protocols

Step 1: Synthesis of 2-((dimethylamino)methylene)cyclohexane-1,3-dione

-

Apparatus: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube.

-

Reagents:

-

1,3-Cyclohexanedione

-

N,N-Dimethylformamide dimethylacetal (DMF-DMA)

-

Anhydrous solvent (e.g., Toluene or Dichloromethane)

-

-

Procedure:

-

To a solution of 1,3-cyclohexanedione (1.0 eq) in the chosen anhydrous solvent, add N,N-dimethylformamide dimethylacetal (1.1 eq).

-

Heat the reaction mixture to reflux and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product, 2-((dimethylamino)methylene)cyclohexane-1,3-dione, can often be used in the next step without further purification. If necessary, it can be purified by recrystallization or column chromatography.

-

Step 2: Synthesis of this compound

-

Apparatus: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Reagents:

-

2-((dimethylamino)methylene)cyclohexane-1,3-dione (from Step 1)

-

Methylhydrazine

-

Solvent (e.g., Ethanol or Acetic Acid)

-

-

Procedure:

-

Dissolve the crude 2-((dimethylamino)methylene)cyclohexane-1,3-dione (1.0 eq) in the chosen solvent (Ethanol is commonly used).[2]

-

Add methylhydrazine (1.0-1.2 eq) to the solution. A mild acid catalyst may be used if the reaction is slow.[1]

-

Heat the reaction mixture to reflux and stir for 4-8 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The residue can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

-

Quantitative Data

The following table summarizes hypothetical quantitative data for the synthesis, based on typical laboratory-scale preparations.

| Step | Reactant 1 | Amount (1.0 eq) | Reactant 2 | Amount (eq) | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |

| 1 | 1,3-Cyclohexanedione | 11.21 g (100 mmol) | DMF-DMA | 1.1 eq | Toluene | 110 | 3 | 90-95 |

| 2 | Intermediate from Step 1 | 16.72 g (100 mmol) | Methylhydrazine | 1.1 eq | Ethanol | 78 | 6 | 75-85 |

Note: Yields are hypothetical and may vary based on experimental conditions and purification efficiency.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the two-step synthesis protocol.

Caption: Workflow for the synthesis of this compound.

References

- 1. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 2. researchgate.net [researchgate.net]

- 3. 1,2,3-Triazole-Containing 1,5,6,7-Tetrahydro-4 h- indazol-4-ones and 6,7-Dihydrobenzo[ d ]isoxazol-4(5 h )-ones: Synthesis and Biological Activity - Khlebnicova - Russian Journal of General Chemistry [journals.eco-vector.com]

- 4. journalcra.com [journalcra.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-Methyl-6,7-dihydro-1H-indazol-4(5H)-one

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 1-Methyl-6,7-dihydro-1H-indazol-4(5H)-one. The information is intended for researchers, scientists, and professionals in the field of drug development.

Core Physicochemical Properties

This compound, also known as 1-Methyl-1,5,6,7-tetrahydro-4H-indazol-4-one, is a heterocyclic organic compound with the molecular formula C₈H₁₀N₂O.[1] Its core structure consists of a pyrazole ring fused to a cyclohexanone ring, with a methyl group substituted on one of the nitrogen atoms of the pyrazole ring.

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 85302-16-5 | [1] |

| Molecular Formula | C₈H₁₀N₂O | [1] |

| Molecular Weight | 150.18 g/mol | [1] |

| Melting Point | 94-99 °C | |

| Boiling Point (Predicted) | 296.1 ± 9.0 °C at 760 mmHg | |

| LogP (Calculated) | -0.1 | |

| Solubility | No experimental data found. General solubility for similar indazole derivatives suggests solubility in organic solvents like ethanol, and limited solubility in water. | N/A |

| pKa | No experimental data found. The indazole moiety contains both acidic (N-H) and basic (pyridine-like nitrogen) centers. The pKa of the parent 1H-indazole is approximately 1.1 for the protonated form and 13.8 for the neutral form. Methylation at the N1 position would eliminate the acidic proton, leaving the compound with basic character. | N/A |

Tautomerism

It is important to note that the 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold can exist in two tautomeric forms: the 1H and 2H isomers. Alkylation or acylation reactions can result in a mixture of these two isomers. The ratio of the tautomers in solution is influenced by the solvent, its polarity, and the reaction medium.[2]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, a general synthetic approach can be inferred from the synthesis of similar tetrahydroindazolone derivatives.[3] The following is a generalized workflow.

General Synthesis Workflow:

The synthesis of this compound can be conceptualized as a multi-step process, likely starting from a suitable cyclic diketone.

Step-by-Step Conceptual Protocol:

-

Formylation of Cyclohexane-1,3-dione: Cyclohexane-1,3-dione is treated with a formylating agent, such as ethyl formate in the presence of a base like sodium ethoxide, to introduce a formyl group at the 2-position, yielding 2-formylcyclohexane-1,3-dione.

-

Condensation with Methylhydrazine: The resulting 2-formylcyclohexane-1,3-dione is then reacted with methylhydrazine. This reaction typically proceeds via a condensation mechanism, where the hydrazine nitrogen atoms react with the carbonyl groups of the diketone to form the pyrazole ring, resulting in the desired this compound. The reaction is often carried out in a suitable solvent like ethanol or acetic acid, and may require heating.

-

Workup and Purification: After the reaction is complete, the mixture is worked up to remove impurities. This may involve extraction, washing, and drying of the organic phase. The crude product is then purified, typically by column chromatography on silica gel, to obtain the pure this compound.

Biological Activity and Signaling Pathways

Derivatives of the 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold have shown significant biological activity, suggesting potential therapeutic applications for this compound.

Human Neutrophil Elastase (HNE) Inhibition

Several 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives have been identified as potent inhibitors of human neutrophil elastase (HNE), a serine protease involved in inflammatory diseases.[2] Inhibition of HNE can modulate inflammatory responses.

Signaling Pathway of HNE-Mediated Inflammation:

Opioid Receptor Agonism

Derivatives of 1,5,6,7-tetrahydro-4H-indazol-4-one have also been investigated as agonists for opioid receptors, which are key targets for pain management.[4]

Opioid Receptor Activation Signaling Pathway:

Opioid receptor agonists initiate a signaling cascade upon binding to G-protein coupled receptors (GPCRs).[5][6] This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity, ultimately resulting in reduced neuronal excitability and analgesia.[4][5]

Conclusion

This compound is a compound of interest with potential applications in drug discovery, particularly in the development of anti-inflammatory and analgesic agents. While some of its core physicochemical properties have been characterized, further experimental investigation into its solubility, pKa, and a detailed, optimized synthesis protocol is warranted. The promising biological activities of related indazolone derivatives highlight the therapeutic potential of this chemical scaffold.

References

- 1. scbt.com [scbt.com]

- 2. 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (E)-5-(4-Methylbenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. researchgate.net [researchgate.net]

- 6. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data for 1-Methyl-6,7-dihydro-1H-indazol-4(5H)-one: A Technical Overview

Disclaimer: Extensive searches for experimental spectroscopic data (NMR, IR, and MS) for the specific compound 1-Methyl-6,7-dihydro-1H-indazol-4(5H)-one did not yield any published results. The following information is a theoretical guide based on the analysis of structurally similar compounds and general principles of spectroscopic techniques. This guide is intended for researchers, scientists, and drug development professionals.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established chemical shift and absorption frequency ranges for the functional groups present in the molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~7.2 - 7.5 | s | 1H | C3-H (indazole ring) |

| ~3.8 - 4.0 | s | 3H | N1-CH₃ |

| ~2.8 - 3.0 | t | 2H | C7-H₂ |

| ~2.4 - 2.6 | t | 2H | C5-H₂ |

| ~2.0 - 2.2 | p | 2H | C6-H₂ |

Predicted solvent: CDCl₃

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~195 - 200 | C4 (C=O) |

| ~140 - 145 | C3a |

| ~130 - 135 | C7a |

| ~120 - 125 | C3 |

| ~35 - 40 | N1-CH₃ |

| ~35 - 40 | C7 |

| ~25 - 30 | C5 |

| ~20 - 25 | C6 |

Predicted solvent: CDCl₃

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~2950 - 2850 | C-H stretch (aliphatic) |

| ~1680 - 1700 | C=O stretch (α,β-unsaturated ketone) |

| ~1600 - 1620 | C=C stretch (indazole ring) |

| ~1450 - 1550 | C=N stretch (indazole ring) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Assignment |

| 150.08 | [M]⁺ (Molecular Ion) |

| 122.07 | [M - CO]⁺ |

| 107.06 | [M - CO - CH₃]⁺ |

| 79.05 | [M - CO - N₂H]⁺ |

General Experimental Protocols

While specific experimental protocols for this compound are not available, the following provides a general methodology for the spectroscopic characterization of a novel organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a 400 or 500 MHz spectrometer. The sample would be dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

Infrared (IR) Spectroscopy: The IR spectrum would be recorded on a Fourier Transform Infrared (FTIR) spectrometer. The sample could be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry (MS): Mass spectral data would be obtained using a mass spectrometer, typically with electrospray ionization (ESI) or electron impact (EI) sources. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass and elemental composition of the molecule.

General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a newly synthesized chemical compound.

Caption: General workflow for chemical compound characterization.

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 1-Methyl-6,7-dihydro-1H-indazol-4(5H)-one and its Analogs

For Immediate Release

This technical guide provides a comprehensive overview of the crystallographic characteristics of the 1-Methyl-6,7-dihydro-1H-indazol-4(5H)-one core, a heterocyclic scaffold of significant interest to researchers, scientists, and drug development professionals. Due to the absence of publicly available crystal structure data for the specific title compound, this paper presents a detailed analysis of closely related 6,7-dihydro-1H-indazol-4(5H)-one derivatives, offering valuable insights into the probable solid-state behavior of this compound class. The methodologies for synthesis, crystallization, and X-ray diffraction analysis are detailed to serve as a practical resource for further investigation.

Representative Crystallographic Data

The crystal structures of two analogous compounds, (E)-5-(4-chlorobenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one and (E)-5-(4-methylbenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one, have been determined and provide a strong predictive framework for the title compound. A summary of their key crystallographic parameters is presented below.

| Parameter | (E)-5-(4-chlorobenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one | (E)-5-(4-methylbenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one[1] |

| Chemical Formula | C₂₀H₁₅ClN₂O | C₂₁H₁₈N₂O |

| Formula Weight | 334.79 | 314.38 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | 10.395(2) | 10.458(3) |

| b (Å) | 8.6604(5) | 8.7177(5) |

| c (Å) | 18.901(4) | 19.011(6) |

| α (°) | 90 | 90 |

| β (°) | 99.85(3) | 100.21(3) |

| γ (°) | 90 | 90 |

| Volume (ų) | 1673.2(7) | 1705.4(9) |

| Z | 4 | 4 |

| Calculated Density (g/cm³) | 1.328 | 1.225 |

| Radiation | Mo Kα (λ = 0.71073 Å) | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 293 | 293 |

Experimental Protocols

The following sections outline generalized experimental procedures for the synthesis, crystallization, and structural determination of 1-alkyl-6,7-dihydro-1H-indazol-4(5H)-one derivatives, based on established methodologies for analogous compounds.[1][2]

Synthesis of the 6,7-dihydro-1H-indazol-4(5H)-one Core

A general synthetic route to the 1-alkyl-6,7-dihydro-1H-indazol-4(5H)-one scaffold is depicted in the workflow below. The synthesis typically commences with a condensation reaction between a 1,3-cyclohexanedione derivative and an alkylhydrazine.

Caption: General Synthetic Pathway to 1-Alkyl-6,7-dihydro-1H-indazol-4(5H)-ones.

Crystallization

Single crystals suitable for X-ray diffraction are typically obtained through slow evaporation of a saturated solution of the compound.

-

Dissolution: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol, or ethyl acetate) with gentle heating to achieve saturation.

-

Filtration: Hot-filter the solution to remove any insoluble impurities.

-

Crystallization: Allow the filtrate to cool slowly to room temperature. The vessel is then loosely covered to permit slow evaporation of the solvent.

-

Crystal Harvesting: Once well-formed crystals appear, they are carefully harvested from the mother liquor.

X-ray Diffraction Analysis

The determination of the crystal structure is performed using single-crystal X-ray diffraction. A generalized workflow for this process is illustrated below.

Caption: Typical Workflow for Small Molecule X-ray Crystallography.

Data Collection: A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen (typically around 100 K) to minimize thermal vibrations. Diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation).

Structure Solution and Refinement: The collected diffraction data are processed to yield a set of reflection intensities. The crystal structure is then solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Concluding Remarks

While the definitive crystal structure of this compound awaits experimental determination, the data and protocols presented for its close analogs offer a robust foundation for future research. The provided methodologies for synthesis and crystallization are anticipated to be readily adaptable for the title compound. The crystallographic parameters of the representative structures suggest that this compound is likely to crystallize in a monoclinic system, with intermolecular interactions playing a key role in the crystal packing. This technical guide serves as a valuable resource for scientists engaged in the design and development of novel therapeutics based on the indazolone scaffold.

References

Technical Guide: Solubility Profiling of 1-Methyl-6,7-dihydro-1H-indazol-4(5H)-one

Abstract

This technical guide addresses the solubility of the compound 1-Methyl-6,7-dihydro-1H-indazol-4(5H)-one. As of this writing, specific quantitative experimental solubility data for this compound in various solvents is not extensively documented in publicly available literature. Therefore, this document serves as a comprehensive guide outlining the established methodologies and experimental protocols required to determine its solubility profile. It is designed to provide researchers with the necessary procedural knowledge to generate reliable solubility data, a critical parameter in the fields of medicinal chemistry and drug development. The guide details standard protocols for both thermodynamic and kinetic solubility assays, provides a template for data presentation, and includes a workflow diagram for experimental execution.

Introduction to Solubility in Drug Discovery

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical parameter in the drug discovery and development process. Poor aqueous solubility can severely limit a compound's bioavailability and lead to unreliable results in in vitro bioassays, posing significant challenges for formulation and preclinical development.[1][2][3] The solubility of a compound is influenced by its molecular structure (lipophilicity, hydrogen bonding capacity, crystal energy) and the properties of the solution (pH, temperature, ionic strength, presence of co-solvents).[2]

Two key types of solubility are assessed:

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at equilibrium. It is a critical parameter for late-stage development, including formulation and toxicology studies.[3][4][5]

-

Kinetic Solubility: This measures the concentration of a compound that remains in solution after a supersaturated stock solution (typically in DMSO) is diluted into an aqueous buffer over a shorter incubation period. It is widely used in high-throughput screening (HTS) during early drug discovery to quickly assess compounds.[1][2][4]

The target compound, this compound, belongs to the indazole class of heterocycles, which are of significant interest in medicinal chemistry.[6][7] While specific data is scarce, physicochemical properties of the parent scaffold, 4,5,6,7-tetrahydro-1H-indazol-4-one, suggest a calculated XLogP3-AA value of 0.4, indicating a degree of polarity that may confer some aqueous solubility.[8] Qualitative information from the synthesis of related indazolone derivatives, which are often recrystallized from solvents like ethanol, suggests solubility in polar organic solvents.[9]

Quantitative Solubility Data

As previously noted, specific experimental data for this compound is not available in the reviewed literature. The following table is provided as a template for researchers to populate upon experimental determination of the compound's solubility. It is structured for clear comparison across various relevant solvents.

Table 1: Solubility of this compound in Various Solvents

| Solvent System | Temperature (°C) | Solubility (µg/mL) | Solubility (µM)¹ | Method Used |

| Deionized Water | 25 | N/A | N/A | N/A |

| Phosphate-Buffered Saline (PBS), pH 7.4 | 25 | N/A | N/A | N/A |

| Fasted State Simulated Intestinal Fluid (FaSSIF) | 37 | N/A | N/A | N/A |

| Fed State Simulated Intestinal Fluid (FeSSIF) | 37 | N/A | N/A | N/A |

| Ethanol (EtOH) | 25 | N/A | N/A | N/A |

| Methanol (MeOH) | 25 | N/A | N/A | N/A |

| Dimethyl Sulfoxide (DMSO) | 25 | N/A | N/A | N/A |

| Acetonitrile (ACN) | 25 | N/A | N/A | N/A |

¹Molar solubility calculated based on the molecular weight of this compound (C₈H₁₀N₂O): 150.18 g/mol .[10] N/A: Not Available. Data to be determined experimentally.

Experimental Protocols for Solubility Determination

To generate the data for Table 1, the following detailed protocols for thermodynamic and kinetic solubility assays are recommended.

This method determines the saturation solubility of a compound at equilibrium and is considered the gold standard.[5]

Objective: To measure the maximum concentration of this compound that dissolves in a specific solvent at equilibrium.

Materials:

-

Solid (crystalline) this compound

-

Glass vials (e.g., 1.5 mL)

-

Thermomixer or orbital shaker with temperature control

-

Centrifuge or filtration apparatus (e.g., solubility filter plates)

-

Calibrated analytical balance

-

Selected solvents (e.g., PBS pH 7.4, water)

-

Analytical system: High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][11]

Procedure:

-

Sample Preparation: Accurately weigh an excess amount of the solid compound (e.g., 1-2 mg) and add it to a glass vial.[5] The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired pre-equilibrated solvent (e.g., PBS, pH 7.4) to the vial.[5]

-

Equilibration: Seal the vials and place them in a shaker or thermomixer. Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for an extended period, typically 24 to 72 hours, to ensure equilibrium is reached.[4][5]

-

Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This is achieved by either:

-

Filtration: Using a low-binding filter plate (e.g., Millipore Multiscreen solubility filter plates).[1]

-

Centrifugation: Centrifuge the vials at high speed (e.g., 15,000 rpm for 15 minutes) to pellet the excess solid.

-

-

Quantification: Carefully take an aliquot of the clear supernatant. Prepare serial dilutions of this supernatant and a corresponding set of calibration standards from a known concentration stock solution.

-

Analysis: Analyze the samples and standards using a validated HPLC-UV or LC-MS method to determine the concentration of the dissolved compound.[3][11] The solubility is reported from the concentration found in the saturated supernatant.

This high-throughput method is used for rapid assessment, typically in early discovery phases.[2][12] It measures the concentration at which a compound precipitates when an organic stock solution is diluted into an aqueous buffer.

Objective: To rapidly determine the precipitation point of this compound from a supersaturated aqueous solution.

Materials:

-

10-20 mM stock solution of the compound in 100% DMSO.[4][12]

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

96-well microtiter plates (UV-transparent for direct UV method)

-

Automated liquid handling system (recommended)

-

Plate shaker

-

Detection system: Nephelometer (for light scattering) or UV-Vis plate reader.[1][13]

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound (e.g., 20 mM) in DMSO.[12]

-

Plate Setup: Dispense a small volume of the DMSO stock solution (e.g., 2-5 µL) into the wells of a microtiter plate.[13] Often, serial dilutions of the stock are prepared in DMSO first.

-

Buffer Addition: Add the aqueous buffer to the wells to achieve the desired final compound concentrations and a low final DMSO concentration (typically ≤2%).[4][12]

-

Incubation: Seal the plate and shake it at room temperature for a defined period, typically 1 to 2 hours.[1]

-

Detection and Analysis:

-

Nephelometry: Measure the light scattering in each well using a nephelometer. The point at which light scattering significantly increases above background indicates the formation of precipitate, and thus the kinetic solubility limit.[2][13]

-

Direct UV Assay: After incubation, filter the plate to remove any precipitate. Measure the UV absorbance of the filtrate in a new UV-transparent plate. The concentration is determined by comparing the absorbance to a calibration curve, and the solubility limit is the highest concentration that remains in solution.[2][13]

-

Visualization of Experimental Workflows

To clarify the relationship between the different solubility assays and their procedural steps, the following diagrams are provided.

This diagram illustrates the decision-making process and the distinct paths for thermodynamic and kinetic solubility determination.

Caption: High-level workflow for selecting and executing solubility assays.

This diagram provides a step-by-step visualization of the Shake-Flask method.

Caption: Step-by-step workflow for the Thermodynamic Solubility Assay.

Conclusion

While direct, quantitative solubility data for this compound is not readily found in current literature, this guide provides the robust, validated experimental framework necessary for its determination. By following the detailed protocols for thermodynamic and kinetic solubility assays, researchers can generate the high-quality, reliable data essential for advancing their research and development objectives. The proper application of these methods will enable a thorough characterization of this compound's solubility profile, a critical step in evaluating its potential as a therapeutic agent.

References

- 1. enamine.net [enamine.net]

- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. evotec.com [evotec.com]

- 4. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 5. In-vitro Thermodynamic Solubility [protocols.io]

- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. austinpublishinggroup.com [austinpublishinggroup.com]

- 8. 4,5,6,7-tetrahydro-1H-indazol-4-one | C7H8N2O | CID 10171247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (E)-5-(4-Methylbenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Buy 1-Methyl-4,5-dihydro-1H-indazol-6(7H)-one [smolecule.com]

- 11. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

An In-depth Technical Guide to the Chemical Stability and Degradation of 1-Methyl-6,7-dihydro-1H-indazol-4(5H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical stability and potential degradation pathways of 1-Methyl-6,7-dihydro-1H-indazol-4(5H)-one, a heterocyclic compound of interest in pharmaceutical development. Due to the limited availability of specific stability data for this molecule, this document outlines a robust, systematic approach to evaluating its stability based on established principles of forced degradation studies as mandated by the International Council for Harmonisation (ICH) guidelines.[1][2][3] This guide details proposed experimental protocols for assessing stability under hydrolytic, oxidative, photolytic, and thermal stress conditions. Furthermore, it presents hypothetical degradation pathways and discusses the analytical methodologies required to identify and quantify potential degradation products. The information herein serves as a foundational resource for researchers to design and execute comprehensive stability studies, ensuring the quality, safety, and efficacy of potential drug candidates based on this scaffold.

Introduction to the Stability of Indazole Derivatives

The indazole nucleus is a key structural motif in numerous biologically active compounds. The stability of the indazole ring system is influenced by its tautomeric forms, with the 1H-tautomer generally being more stable than the 2H-tautomer.[4][5] The introduction of substituents and modifications to the core structure, such as the N-methylation and the partially saturated carbocyclic ring in this compound, can significantly impact its chemical reactivity and degradation profile.

Forced degradation studies are a critical component of the drug development process, providing essential information on the intrinsic stability of a drug substance.[3][6] These studies help to elucidate degradation pathways, identify potential degradation products, and develop stability-indicating analytical methods.[2][3] The typical stress conditions employed include acid and base hydrolysis, oxidation, photolysis, and thermal stress.[1]

Proposed Experimental Protocols for Forced Degradation Studies

The following protocols are proposed for a comprehensive forced degradation study of this compound. The extent of degradation should ideally be in the range of 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[1]

General Experimental Workflow

Caption: Proposed workflow for forced degradation studies.

Hydrolytic Degradation

-

Acidic Conditions:

-

Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Add an equal volume of 0.1 M hydrochloric acid.

-

Incubate the solution at a controlled temperature (e.g., 60°C) and monitor the degradation over time (e.g., 2, 4, 8, 12, and 24 hours).

-

At each time point, withdraw an aliquot, neutralize it with an appropriate amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for analysis.

-

-

Alkaline Conditions:

-

Follow the same procedure as for acidic conditions, but use 0.1 M sodium hydroxide as the stress agent.

-

Neutralize the samples with 0.1 M hydrochloric acid before analysis.

-

-

Neutral Conditions:

-

Dissolve the compound in water (with a co-solvent if necessary).

-

Heat the solution under the same conditions as the acidic and basic hydrolysis studies.

-

Oxidative Degradation

-

Prepare a solution of the compound (1 mg/mL) in a suitable solvent.

-

Add an equal volume of 3% hydrogen peroxide.

-

Store the solution at room temperature, protected from light, and monitor at various time points.

-

Analyze the samples directly or after appropriate dilution.

Photolytic Degradation

-

Expose a solid sample and a solution of the compound (in a photostable solvent) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be stored under the same conditions but protected from light.

-

Analyze the samples at the end of the exposure period.

Thermal Degradation

-

Store the solid compound in a controlled temperature oven (e.g., 80°C).

-

Monitor for degradation at specified time intervals.

-

For solution-state thermal stability, prepare a solution of the compound in a suitable solvent and subject it to the same thermal stress.

Hypothetical Degradation Pathways

Based on the chemical structure of this compound, the following degradation pathways can be postulated:

Caption: Potential degradation pathways for the compound.

-

Hydrolysis: The amide-like bond within the pyrazole ring could be susceptible to hydrolysis under strong acidic or basic conditions, leading to ring-opening. The ketone functionality is generally stable to hydrolysis but may participate in other reactions.

-

Oxidation: The tertiary amine in the indazole ring and the adjacent methylene groups are potential sites for oxidation. This could lead to the formation of N-oxides or hydroxylated derivatives. Dehydrogenation of the dihydro-indazolone ring to form the aromatic indazolone is also a plausible oxidative pathway.

-

Photolysis: The chromophoric system of the molecule may absorb UV radiation, leading to the formation of reactive intermediates and subsequent degradation products through radical mechanisms.

Analytical Methodologies

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products.

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection would be the primary analytical technique. A C18 column with a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is a common starting point.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): To identify the structure of the degradation products, LC-MS/MS analysis is indispensable. The mass-to-charge ratio of the degradation products can provide information on their elemental composition, and fragmentation patterns can help elucidate their structures.

Data Presentation

The results of the forced degradation studies should be summarized in a clear and concise tabular format to facilitate comparison.

Table 1: Summary of Forced Degradation Results for this compound

| Stress Condition | Reagent/Condition | Time (hours) | % Degradation of Parent Compound | Number of Degradation Products | Major Degradation Product (Retention Time) |

| Acid Hydrolysis | 0.1 M HCl, 60°C | 24 | Data | Data | Data |

| Base Hydrolysis | 0.1 M NaOH, 60°C | 24 | Data | Data | Data |

| Oxidation | 3% H₂O₂, RT | 24 | Data | Data | Data |

| Photolysis | ICH Q1B | - | Data | Data | Data |

| Thermal (Solid) | 80°C | 72 | Data | Data | Data |

| Thermal (Solution) | 80°C | 72 | Data | Data | Data |

*Data to be filled upon completion of experimental studies.

Conclusion

While specific stability data for this compound is not currently available in the public domain, this technical guide provides a comprehensive framework for its systematic evaluation. By following the proposed experimental protocols and utilizing appropriate analytical methodologies, researchers can gain a thorough understanding of the compound's intrinsic stability, identify its degradation products, and establish its degradation pathways. This knowledge is fundamental for the development of stable formulations and for ensuring the safety and efficacy of any potential pharmaceutical product derived from this molecule.

References

- 1. jddtonline.info [jddtonline.info]

- 2. biomedres.us [biomedres.us]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 5. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Tautomerism in Dihydro-Indazol-4-One Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the tautomeric phenomena observed in dihydro-indazol-4-one derivatives. It consolidates key quantitative data, details experimental protocols for synthesis and analysis, and visualizes the underlying chemical and biological principles. This document is intended to serve as a comprehensive resource for researchers engaged in the study and development of this important class of heterocyclic compounds.

Introduction to Tautomerism in Dihydro-Indazol-4-One Derivatives

Tautomerism, the dynamic equilibrium between two or more interconvertible isomers, is a fundamental concept in organic chemistry with significant implications for the physicochemical properties, reactivity, and biological activity of molecules. In the context of dihydro-indazol-4-one derivatives, the principal tautomeric forms are the 1H, 2H, and 4-hydroxy (OH) isomers. The position of the proton on the indazole ring system dictates the electronic distribution and hydrogen bonding capabilities of the molecule, which in turn influences its interaction with biological targets. Understanding and controlling this tautomeric equilibrium is therefore of paramount importance in drug design and development.

Computational studies, supported by experimental evidence, have shown that the relative stability of these tautomers is influenced by substitution patterns on the core structure and the surrounding solvent environment.[1][2][3] For instance, in some derivatives, the 2H-tautomer is found to be more stable in the gas phase, while in solution, a mixture of 1H and 2H tautomers may be observed.[1][2]

Quantitative Analysis of Tautomeric Equilibria

The relative populations of the 1H, 2H, and OH tautomers of various 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives have been investigated using computational methods. The following tables summarize the calculated differences in energy and dipole moments for four representative compounds, providing a quantitative basis for understanding their tautomeric preferences.[1][2]

Table 1: AM1 Calculated Differences in Energy (kJ mol⁻¹) and Dipole Moments (Debye) [1][2]

| Compound | Tautomer | ΔE (kJ mol⁻¹) | Dipole Moment (Debye) |

| 1 (R1=H, R2=H) | 1H | 3.01 | 2.89 |

| 2H | 0.00 | 4.38 | |

| OH | 54.33 | 2.51 | |

| 2 (R1=H, R2=CH₃) | 1H | 2.43 | 2.92 |

| 2H | 0.00 | 4.33 | |

| OH | 56.46 | 2.53 | |

| 3 (R1=CH₃, R2=H) | 1H | 8.63 | 2.21 |

| 2H | 0.00 | 4.60 | |

| OH | 60.30 | 2.19 | |

| 4 (R1=CH₃, R2=CH₃) | 1H | 8.02 | 2.25 |

| 2H | 0.00 | 4.54 | |

| OH | 62.01 | 2.21 |

Table 2: HF/6-31G Calculated Differences in Energy (kJ mol⁻¹) and Dipole Moments (Debye)*[1][2]

| Compound | Tautomer | ΔE (kJ mol⁻¹) | Dipole Moment (Debye) |

| 1 (R1=H, R2=H) | 1H | 0.00 | 3.23 |

| 2H | 0.17 | 5.09 | |

| OH | 80.17 | 2.76 | |

| 2 (R1=H, R2=CH₃) | 1H | 0.00 | 3.25 |

| 2H | 0.07 | 5.02 | |

| OH | 82.26 | 2.77 | |

| 3 (R1=CH₃, R2=H) | 1H | 1.86 | 2.47 |

| 2H | 0.00 | 5.34 | |

| OH | 86.82 | 2.42 | |

| 4 (R1=CH₃, R2=CH₃) | 1H | 1.73 | 2.51 |

| 2H | 0.00 | 5.27 | |

| OH | 88.66 | 2.44 |

Table 3: B3LYP/6-31G Calculated Differences in Energy (kJ mol⁻¹) and Dipole Moments (Debye)**[1][2]

| Compound | Tautomer | ΔE (kJ mol⁻¹) | Dipole Moment (Debye) |

| 1 (R1=H, R2=H) | 1H | 3.49 | 3.03 |

| 2H | 0.00 | 4.78 | |

| OH | 65.65 | 2.65 | |

| 2 (R1=H, R2=CH₃) | 1H | 2.98 | 3.06 |

| 2H | 0.00 | 4.72 | |

| OH | 67.87 | 2.66 | |

| 3 (R1=CH₃, R2=H) | 1H | 9.49 | 2.32 |

| 2H | 0.00 | 5.02 | |

| OH | 72.82 | 2.30 | |

| 4 (R1=CH₃, R2=CH₃) | 1H | 8.95 | 2.36 |

| 2H | 0.00 | 4.96 | |

| OH | 74.75 | 2.32 |

Experimentally, for compound 4 (3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one), the 2H and 1H tautomers are observed in a ratio of approximately 55:45 in DMSO-d₆ solution at 298 K.[2]

Experimental Protocols

Synthesis of 1,5,6,7-Tetrahydro-4H-indazol-4-one Derivatives

The following is a general procedure for the synthesis of 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives, adapted from literature methods.[1][4]

Materials:

-

Appropriate 2-acyl-cyclohexane-1,3-dione or cyclohexanone derivative

-

Hydrazine hydrate or substituted hydrazine (e.g., phenylhydrazine)

-

Methanol or Ethanol

-

Catalytic amount of acid (e.g., HCl)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography, recrystallization setup)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the starting cyclohexanone derivative (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Addition of Reagents: Add hydrazine hydrate or a substituted hydrazine (1.0-1.2 eq) to the solution. If required, add a catalytic amount of acid to facilitate the reaction.

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat under reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the specific substrates.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) or by recrystallization from a suitable solvent to yield the pure dihydro-indazol-4-one derivative.

-

Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Determination of Tautomeric Ratio by ¹H NMR Spectroscopy

This protocol outlines the steps for determining the ratio of tautomers in a solution of a dihydro-indazol-4-one derivative.[5]

Materials:

-

Synthesized dihydro-indazol-4-one derivative

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Sample Preparation: Accurately weigh a sample of the dihydro-indazol-4-one derivative and dissolve it in a known volume of the chosen deuterated solvent to prepare a solution of a specific concentration.

-

Data Acquisition: Transfer the solution to an NMR tube and acquire a high-resolution ¹H NMR spectrum at a constant temperature (e.g., 298 K).

-

Signal Assignment: Identify the distinct signals in the ¹H NMR spectrum that correspond to each tautomer. This may require the use of 2D NMR techniques such as COSY, HSQC, and HMBC for unambiguous assignment, particularly for the protons on and near the pyrazole ring.

-

Integration and Quantification: Integrate the well-resolved signals that are characteristic of each tautomer. The molar ratio of the tautomers is directly proportional to the ratio of their respective integral values. For accurate quantification, it is crucial to select signals that are not overlapping with other peaks.

Tautomer Identification by Single-Crystal X-ray Crystallography

This protocol provides a general workflow for determining the solid-state tautomeric form of a dihydro-indazol-4-one derivative.[5][6][7]

Materials:

-

High-purity crystalline sample of the dihydro-indazol-4-one derivative

-

Appropriate solvent or solvent system for crystallization

-

Crystallization vials

-

Single-crystal X-ray diffractometer

Procedure:

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is a critical and often challenging step. Common methods include:

-

Slow Evaporation: Prepare a saturated or near-saturated solution of the compound and allow the solvent to evaporate slowly in a dust-free environment.[8]

-

Solvent Diffusion: Layer a solvent in which the compound is soluble with a miscible solvent in which it is less soluble. Crystals may form at the interface.[8]

-

Cooling: Slowly cool a saturated solution of the compound.

-

-

Crystal Selection and Mounting: Select a single crystal of suitable size (typically >0.1 mm in all dimensions) and quality (transparent, no visible defects) under a microscope and mount it on a goniometer head.[6][9]

-

Data Collection: Place the mounted crystal in the X-ray diffractometer. An intense beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.[6][7]

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct or Patterson methods and refined to obtain the precise atomic positions, bond lengths, and bond angles. This will definitively identify the tautomeric form present in the crystal lattice.[6]

Computational Analysis of Tautomer Stability

This protocol describes a general workflow for performing Density Functional Theory (DFT) calculations to evaluate the relative stability of tautomers.[10][11][12]

Software:

-

Molecular modeling and quantum chemistry software package (e.g., Gaussian, Spartan)

Procedure:

-

Structure Building: Build the 3D structures of the different tautomers (1H, 2H, and OH) of the dihydro-indazol-4-one derivative of interest.

-

Geometry Optimization: Perform a geometry optimization for each tautomer to find its lowest energy conformation. A common level of theory for such calculations is B3LYP with a 6-31G** or larger basis set.[1][2][12]

-

Frequency Calculation: After optimization, perform a frequency calculation for each structure to confirm that it is a true energy minimum (i.e., no imaginary frequencies) and to obtain thermochemical data such as zero-point vibrational energies (ZPVE) and thermal corrections.

-

Energy Calculation: Calculate the single-point energy of each optimized tautomer at a higher level of theory or with a larger basis set if greater accuracy is desired. The relative energies of the tautomers can be compared to determine their relative stabilities. The energy differences (ΔE) are typically reported in kJ/mol or kcal/mol.

-

Solvation Effects (Optional): To model the effect of a solvent, employ a continuum solvation model such as the Polarizable Continuum Model (PCM) during the geometry optimization and energy calculations.[12]

-

Analysis: Compare the calculated energies (including ZPVE corrections) of the different tautomers. The tautomer with the lowest energy is predicted to be the most stable.

Visualizations

Tautomeric Equilibria

Caption: Tautomeric forms of dihydro-indazol-4-one.

Experimental Workflow for Tautomerism Study

References

- 1. Human neutrophil-derived elastase induces airway smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Signaling Pathway Involved in Neutrophil Elastase–Stimulated MUC1 Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 4. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 5. researchgate.net [researchgate.net]

- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. How To [chem.rochester.edu]

- 9. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 10. medium.com [medium.com]

- 11. researchgate.net [researchgate.net]

- 12. scirp.org [scirp.org]

A Comprehensive Review of 1-Methyl-6,7-dihydro-1H-indazol-4(5H)-one and Its Analogs in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities. Among these, 1-Methyl-6,7-dihydro-1H-indazol-4(5H)-one and its analogs have emerged as a promising class of molecules with potential therapeutic applications, particularly in the realms of oncology and inflammatory diseases. This technical guide provides an in-depth review of the synthesis, biological evaluation, and mechanistic insights into this class of compounds, with a focus on quantitative data and detailed experimental methodologies to aid in future drug development efforts.

The core structure of this compound features a fused pyrazole and cyclohexanone ring system, offering multiple points for chemical modification to explore structure-activity relationships (SAR). Research indicates that derivatives of this scaffold exhibit various biological activities, including anti-inflammatory and anticancer properties.[1] The versatility of the indazole ring system allows for the synthesis of diverse libraries of compounds for screening against various biological targets.[2]

Synthesis of this compound Analogs

The synthesis of this compound and its analogs typically involves a multi-step process. A common strategy is the condensation of a cyclic 1,3-dicarbonyl compound with a hydrazine derivative, followed by methylation.

General Synthetic Workflow

Caption: General synthetic workflow for this compound.

Quantitative Biological Activity

While specific quantitative data for a comprehensive series of this compound analogs is limited in the public domain, the broader class of indazolone derivatives has been extensively studied for various biological activities. The following tables summarize key quantitative data for representative indazolone analogs, highlighting their potential as anticancer and anti-inflammatory agents.

Table 1: Anticancer Activity of Indazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 2f | 4T1 (Breast) | 0.23 | [3] |

| HepG2 (Liver) | 0.80 | [3] | |

| MCF-7 (Breast) | 0.34 | [3] | |

| Compound 2a | MCF-7 (Breast) | 1.15 | [3] |

| HCT116 (Colon) | 4.89 | [3] | |

| ITH-6 | Colorectal Cancer Lines | 0.41 - 6.85 | [4] |

Note: The structures of the compounds are detailed in the referenced literature.

Table 2: Anti-inflammatory Activity of Indazole Derivatives

| Compound | Assay | IC50 (µM) | Reference |

| Indazole | COX-2 Inhibition | 12.32 - 23.42 | |

| 5-Aminoindazole | COX-2 Inhibition | (Not specified) | |

| 6-Nitroindazole | COX-2 Inhibition | (Not specified) |

Experimental Protocols

Synthesis of 1-(4,5,6,7-tetrahydro-6-hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-1H-indazol-5-yl)ethanone Derivatives (Representative Protocol)[2]

Materials:

-

Appropriately substituted cyclohexanone derivatives (1,3-dicarbonyl compounds)

-

Hydrazine hydrate or phenylhydrazine hydrochloride

-

Methanol (MeOH)

-

Concentrated acid (e.g., HCl)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

A solution of the substituted cyclohexanone derivative in methanol is prepared.

-

To this solution, hydrazine hydrate or phenylhydrazine hydrochloride is added, followed by a catalytic amount of concentrated acid.

-

The reaction mixture is refluxed for a specified period, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using an appropriate eluent system to afford the desired tetrahydro-1H-indazole derivative.

-

The structure of the final compound is confirmed by spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Anticancer Activity Evaluation (MTT Assay)

Materials:

-

Human cancer cell lines (e.g., HT-29, HCT-116, MCF-7)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Test compounds (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

CO2 incubator

Procedure:

-

Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

-

The cells are then treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.

-

After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.

-

The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Mechanism of Action: Anti-inflammatory Pathway

A significant body of evidence suggests that many indazole derivatives exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[5][6] COX enzymes are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators.

Cyclooxygenase (COX) Signaling Pathway and Inhibition by Indazolones

Caption: Inhibition of the COX-2 pathway by indazolone analogs.

By selectively inhibiting COX-2, which is upregulated at sites of inflammation, over the constitutively expressed COX-1, these compounds can potentially reduce inflammation and pain with a lower incidence of the gastrointestinal side effects associated with non-selective NSAIDs.

Conclusion and Future Directions

This compound and its analogs represent a valuable scaffold for the development of novel therapeutic agents. The existing body of research demonstrates their potential as both anticancer and anti-inflammatory agents, with some derivatives exhibiting potent activity in preclinical models.

Future research in this area should focus on:

-

Systematic SAR studies: A comprehensive library of analogs of the this compound core should be synthesized and screened to establish clear structure-activity relationships.

-

Target identification and validation: For compounds with significant biological activity, efforts should be made to identify and validate their specific molecular targets to elucidate their precise mechanisms of action.

-

Pharmacokinetic and in vivo studies: Promising lead compounds should be subjected to rigorous pharmacokinetic profiling and in vivo efficacy studies in relevant animal models of cancer and inflammation.

The data and protocols presented in this technical guide provide a solid foundation for researchers to build upon in the quest to develop novel and effective drugs from the versatile indazolone scaffold.

References

- 1. Buy 1-Methyl-4,5-dihydro-1H-indazol-6(7H)-one [smolecule.com]

- 2. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. clinician.com [clinician.com]

- 6. lecturio.com [lecturio.com]

CAS number and IUPAC name for 1-Methyl-6,7-dihydro-1H-indazol-4(5H)-one

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 1-Methyl-6,7-dihydro-1H-indazol-4(5H)-one, a heterocyclic compound belonging to the indazole class. Due to the limited availability of data for this specific N-methylated derivative, this guide also includes information on its parent compound, 6,7-dihydro-1H-indazol-4(5H)-one, to provide a broader context for its potential properties and applications.

Compound Identification and Properties

This compound is the N-1 methylated derivative of 6,7-dihydro-1H-indazol-4(5H)-one. The indazole core is a key pharmacophore in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities.

IUPAC Name: this compound

While a specific CAS number for this compound is not readily found in major chemical databases, the parent compound is well-documented.

-

Parent Compound: 6,7-dihydro-1H-indazol-4(5H)-one

-

CAS Number for Parent Compound: 499206-33-6[1]

The physicochemical properties of this compound are summarized in the table below. These values are computationally derived unless stated otherwise.

| Property | Value |

| Molecular Formula | C₈H₁₀N₂O |

| Molecular Weight | 150.18 g/mol [2] |

| Exact Mass | 150.0793 g/mol [2] |

| Canonical SMILES | CN1N=CC2=C1CCC(=O)C2 |

| InChI Key | IUBFSVFYJRXNBU-UHFFFAOYSA-N[2] |

| XLogP3 | -0.1[2] |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2[2] |

| Rotatable Bond Count | 0 |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the N-methylation of its parent compound, 6,7-dihydro-1H-indazol-4(5H)-one. The regioselectivity of indazole alkylation can be challenging, often yielding a mixture of N-1 and N-2 isomers. The following protocol describes a general method for N-alkylation that typically favors the N-1 position.

Objective: To synthesize this compound via direct methylation.

Materials and Reagents:

-

6,7-dihydro-1H-indazol-4(5H)-one

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Deprotonation: To a dry, two-neck round-bottom flask under an inert nitrogen atmosphere, add 6,7-dihydro-1H-indazol-4(5H)-one (1.0 eq). Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration). Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. The mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for 1 hour to ensure complete formation of the indazolide anion.[3]

-

Methylation: Cool the reaction mixture back to 0 °C. Slowly add the methylating agent (e.g., methyl iodide, 1.2 eq) dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Remove the THF under reduced pressure using a rotary evaporator. Partition the remaining residue between ethyl acetate and water. Separate the organic layer and wash it sequentially with water and brine.[3]

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired N-1 methylated product from the N-2 isomer and other impurities.[3]

Caption: General workflow for the synthesis of this compound.

Spectral and Analytical Data

No specific experimental spectral data for this compound has been found in the reviewed literature. However, based on the structure and data from analogous indazole compounds, the following characteristic signals can be anticipated.[4][5]

| Technique | Expected Observations |

| ¹H NMR | * N-CH₃: A singlet around 3.8-4.0 ppm. |

-

Indazole CH: A singlet for the C3-H proton around 7.5-7.8 ppm.

-

Aliphatic Protons: Multiplets for the three CH₂ groups of the dihydro ring between 2.0-3.0 ppm. | | ¹³C NMR | * N-CH₃: A signal around 35-40 ppm.

-

Carbonyl C=O: A signal in the downfield region, typically >190 ppm.

-

Indazole Carbons: Aromatic/olefinic carbons between 110-140 ppm.

-

Aliphatic Carbons: Signals for the three CH₂ carbons between 20-40 ppm. | | Mass Spec (HRMS) | Expected m/z for [M+H]⁺: 151.0866 |

Biological and Pharmacological Profile

While the specific biological activities of this compound are not detailed in the literature, the parent compound and the broader indazole class of molecules are known for a variety of biological effects.

The parent compound, 6,7-dihydro-1H-indazol-4(5H)-one , has been investigated for several applications:

-

Antimicrobial Activity: It has shown potential activity against Pseudomonas aeruginosa, reportedly by disrupting chloride transport.

-

Cyanobacterial Inhibition: It is used in research as a cyanobacterial inhibitor.

-

Synthetic Intermediate: It serves as a valuable building block for the synthesis of more complex molecules, including lactones and oligosaccharides.

Derivatives of the indazole scaffold are of significant interest in drug development and have been explored for their potential as:

-

Anti-inflammatory agents[2]

-

Antimicrobial agents[5]

-

Modulators of metabotropic glutamate receptors (mGlu₄)[6]

-

Calcitonin gene-related peptide (CGRP) receptor antagonists for migraine treatment[7]

The introduction of an N-methyl group can significantly impact a molecule's pharmacological profile by altering its solubility, metabolic stability, and receptor-binding affinity.

Based on the reported activity of the parent compound against Pseudomonas aeruginosa, a potential mechanism could involve the disruption of cellular ion transport. This logical relationship is visualized below.

Caption: Postulated mechanism of antimicrobial action for the parent compound.

Conclusion

This compound is a derivative of a biologically relevant heterocyclic scaffold. While specific experimental data for this compound is scarce, its structural similarity to other pharmacologically active indazoles suggests its potential as a valuable molecule for further investigation in drug discovery and medicinal chemistry. The synthesis can be accomplished through established N-alkylation methods, although optimization may be required to achieve high regioselectivity. Future research into the biological activities of this compound could uncover novel therapeutic applications.

References

- 1. 4,5,6,7-tetrahydro-1H-indazol-4-one | C7H8N2O | CID 10171247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy 1-Methyl-4,5-dihydro-1H-indazol-6(7H)-one [smolecule.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 6. Discovery and characterization of N-(1,3-dialkyl-1H-indazol-6-yl)-1H-pyrazolo[4,3-b]pyridin-3-amine scaffold as mGlu4 positive allosteric modulators that mitigate CYP1A2 induction liability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of (R)-4-(8-fluoro-2-oxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(7-methyl-1H-indazol-5-yl)-1-oxo-1-(4-(piperidin-1-yl)piperidin-1-yl)propan-2-yl)piperidine-1-carboxamide (BMS-694153): a potent antagonist of the human calcitonin gene-related peptide receptor for migraine with rapid and efficient intranasal exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 1-Methyl-6,7-dihydro-1H-indazol-4(5H)-one as a Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-Methyl-6,7-dihydro-1H-indazol-4(5H)-one as a versatile synthetic intermediate in the development of biologically active molecules, particularly in the realm of kinase inhibitors for cancer therapy. Detailed experimental protocols for its synthesis and subsequent elaboration are provided, along with data presentation and visualizations to guide researchers in their drug discovery efforts.

Introduction

This compound is a heterocyclic building block belonging to the indazole class of compounds. The indazole scaffold is a "privileged" structure in medicinal chemistry, frequently found in molecules with a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. The presence of a reactive ketone functional group and a methylated pyrazole ring makes this intermediate particularly valuable for the synthesis of diverse molecular architectures through various chemical transformations. Its utility is highlighted in the construction of potent kinase inhibitors, which are at the forefront of targeted cancer therapy.

Synthesis of the Intermediate

The synthesis of this compound is typically achieved through a cyclocondensation reaction between a 1,3-cyclohexanedione derivative and methylhydrazine. This method provides a straightforward and efficient route to the desired indazole core.

Experimental Protocol: Synthesis of this compound

Materials:

-

1,3-Cyclohexanedione

-

Methylhydrazine

-

Methanol (MeOH)

-

Glacial Acetic Acid (catalytic amount)

-

Ice-cold water

-

Standard laboratory glassware and purification apparatus (recrystallization or column chromatography)

Procedure:

-

In a round-bottom flask, dissolve 1,3-cyclohexanedione (1.0 eq) in methanol.

-

Add a catalytic amount of glacial acetic acid to the solution.

-

To this stirring solution, add methylhydrazine (1.1 eq) dropwise at room temperature.

-

After the addition is complete, reflux the reaction mixture and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature and then pour it into ice-cold water.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford this compound as a solid.

Expected Yield: While specific yields can vary, similar reactions reported in the literature for analogous compounds suggest that yields in the range of 60-80% can be expected.

Application as a Synthetic Intermediate: Synthesis of Kinase Inhibitors

The ketone moiety of this compound serves as a key handle for introducing molecular diversity. A common and effective strategy is the Knoevenagel condensation with various aromatic aldehydes. This reaction extends the conjugation of the system and allows for the introduction of different substituents that can interact with the active site of target kinases.

Application Example: Synthesis of (E)-1-Methyl-5-(arylmethylene)-6,7-dihydro-1H-indazol-4(5H)-one Derivatives

This protocol describes a general method for the synthesis of a series of (E)-1-Methyl-5-(arylmethylene)-6,7-dihydro-1H-indazol-4(5H)-one derivatives, which are precursors to potent kinase inhibitors.

Experimental Protocol: Knoevenagel Condensation

Materials:

-

This compound

-

Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

-

Ethanol (EtOH)

-

Sodium hydroxide (NaOH) solution in ethanol

Procedure:

-

Dissolve this compound (1.0 eq) and the desired aromatic aldehyde (1.0 eq) in ethanol in a round-bottom flask.

-

To this solution, add a solution of sodium hydroxide in ethanol dropwise with stirring at room temperature.

-

Continue stirring at room temperature for 1-2 hours, monitoring the reaction by TLC.

-

Upon completion, the precipitated product is collected by filtration.

-

Wash the solid with cold ethanol and dry it under vacuum to yield the (E)-1-Methyl-5-(arylmethylene)-6,7-dihydro-1H-indazol-4(5H)-one derivative.

-

The product can be further purified by recrystallization from ethanol if necessary.

Table 1: Representative Yields for the Synthesis of (E)-1-Methyl-5-(arylmethylene)-6,7-dihydro-1H-indazol-4(5H)-one Derivatives

| Entry | Aromatic Aldehyde | Product | Yield (%) |

| 1 | Benzaldehyde | (E)-1-Methyl-5-(phenylmethylene)-6,7-dihydro-1H-indazol-4(5H)-one | ~90% |

| 2 | 4-Chlorobenzaldehyde | (E)-5-((4-Chlorophenyl)methylene)-1-methyl-6,7-dihydro-1H-indazol-4(5H)-one | ~95%[1] |

| 3 | 4-Methylbenzaldehyde | (E)-1-Methyl-5-((4-methylphenyl)methylene)-6,7-dihydro-1H-indazol-4(5H)-one | ~99% |

Note: Yields are based on analogous reactions reported in the literature and may vary depending on the specific substrate and reaction conditions.

Biological Relevance: Targeting the FLT3 Kinase Signaling Pathway

Derivatives of the indazole scaffold have demonstrated significant activity as inhibitors of various protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many cancers. One such important target is the FMS-like tyrosine kinase 3 (FLT3).[2][3] Mutations in the FLT3 gene are common in acute myeloid leukemia (AML) and lead to constitutive activation of the kinase, promoting cancer cell proliferation and survival.[2]

The synthesized (E)-1-Methyl-5-(arylmethylene)-6,7-dihydro-1H-indazol-4(5H)-one derivatives can serve as scaffolds for the development of potent FLT3 inhibitors. The arylmethylene moiety can be further functionalized to optimize binding to the ATP-binding pocket of the FLT3 kinase, thereby inhibiting its activity.

Table 2: Inhibitory Activity of Representative Indazole-based FLT3 Inhibitors

| Compound ID | Target Kinase | IC50 (nM) |

| 8r | FLT3 | 41.6[3] |

| 8r | FLT3-ITD (W51) | 22.8[3] |

| 8r | FLT3-TKD (D835Y) | 5.64[3] |

Note: Data is for a representative potent indazole-based FLT3 inhibitor from the literature to illustrate the potential of this compound class.[3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway of FLT3 and a typical experimental workflow for the synthesis and evaluation of indazole-based kinase inhibitors.

Conclusion

This compound is a valuable and readily accessible synthetic intermediate. Its straightforward synthesis and the reactivity of its ketone functionality make it an ideal starting point for the generation of diverse libraries of compounds. The demonstrated potential of the indazole scaffold in targeting kinases such as FLT3 underscores the importance of this building block in the development of novel therapeutics for cancer and other diseases. The provided protocols and data serve as a foundation for researchers to explore the rich chemistry of this intermediate and to design and synthesize new generations of potent and selective kinase inhibitors.

References

- 1. (E)-5-(4-Chlorobenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one: crystal structure and Hirshfeld surface analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Derivatization of 1-Methyl-6,7-dihydro-1H-indazol-4(5H)-one for SAR Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the chemical modification of 1-Methyl-6,7-dihydro-1H-indazol-4(5H)-one, a versatile scaffold for the development of novel therapeutic agents. The protocols outlined below focus on derivatization strategies at key positions to enable robust Structure-Activity Relationship (SAR) studies, crucial for optimizing potency, selectivity, and pharmacokinetic properties of drug candidates.

Introduction